6-Amino-5-bromonicotinamide
Overview
Description
6-Amino-5-bromonicotinamide is a useful research compound. Its molecular formula is C6H6BrN3O and its molecular weight is 216.04 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-Amino-5-bromonicotinamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is glucose-6-phosphate dehydrogenase (G6PD), which is involved in the pentose phosphate pathway. By inhibiting G6PD, this compound can reduce the production of NADPH, a crucial cofactor in cellular redox reactions . Additionally, this compound interacts with other biomolecules such as proteins involved in cellular metabolism and signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in non-small lung cancer cells, this compound induces endoplasmic reticulum stress, leading to reduced cell proliferation and increased apoptosis . This compound also affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as glucose-6-phosphate dehydrogenase, inhibiting their activity and reducing the production of essential cofactors like NADPH . This inhibition leads to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism. Additionally, this compound can interact with other biomolecules, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and enzyme activity, which can persist even after the compound is removed from the environment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit specific enzymes and alter cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the pentose phosphate pathway. By inhibiting glucose-6-phosphate dehydrogenase, it reduces the flux through this pathway, affecting the production of NADPH and other metabolites . This inhibition can lead to changes in the overall metabolic balance within the cell, influencing various biochemical processes and cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, its localization to the endoplasmic reticulum can enhance its ability to induce stress responses and modulate cellular metabolism
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQGWDAWZBDVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286630 | |
Record name | 6-Amino-5-bromo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171622-87-9 | |
Record name | 6-Amino-5-bromo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171622-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-bromo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.